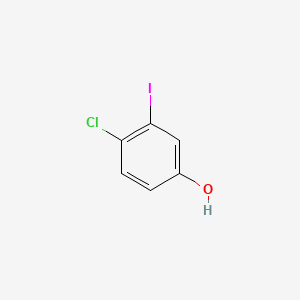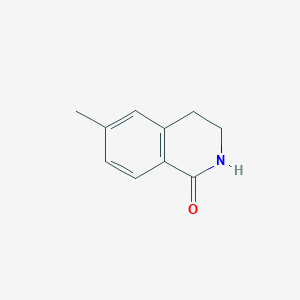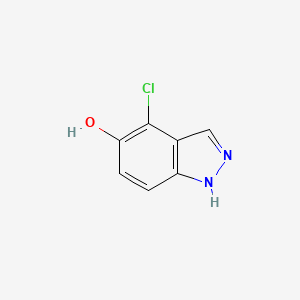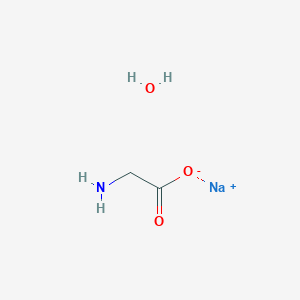
甘氨酸钠盐水合物
描述
科学研究应用
Glycine sodium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions and analytical techniques.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.
作用机制
Target of Action
Glycine sodium salt hydrate primarily targets the central nervous system . It serves as a neurotransmitter, particularly in the spinal cord, brainstem, and retina . The compound plays a crucial role in increasing the quality of sleep and neurological functions .
Mode of Action
The mode of action of glycine sodium salt hydrate involves its interaction with its targets, leading to various changes. When glycine receptors are activated, chloride enters the neuron via ionotropic receptors, causing an inhibitory postsynaptic potential (IPSP) . This action results in the hyperpolarization of the membrane potential, thus counteracting excitatory stimuli .
Biochemical Pathways
Glycine sodium salt hydrate affects several biochemical pathways. It modulates intracellular calcium levels and cytokines production . Glycine is also degraded to serine by glycine serine hydroxymethyltransferase 1 in the cytoplasm .
Result of Action
The molecular and cellular effects of the action of glycine sodium salt hydrate are diverse. Studies have shown that glycine treatment effectively prevents organ transplantation failure by mitigating ischemia reperfusion injury caused by cold ischemic storage . Additionally, glycine treatment also enhances graft function during transplantation .
Action Environment
The action, efficacy, and stability of glycine sodium salt hydrate can be influenced by various environmental factors. For instance, the compound’s action as a neurotransmitter in immunohistochemical staining of Zebrafish spinal cord sections has been observed . .
生化分析
Biochemical Properties
Glycine sodium salt hydrate plays a significant role in biochemical reactions. It is synthesized from choline, threonine, and serine . It serves as a precursor for porphyrins, purines, glutathione, and creatine . Glycine sodium salt hydrate interacts with various enzymes, proteins, and other biomolecules, modulating intracellular Ca2+ levels and cytokines production .
Cellular Effects
Glycine sodium salt hydrate exerts various effects on cells and cellular processes. It aids in increasing the quality of sleep and neurological functions . It is essential for the regulation of immune function, metabolism, growth, and development . Glycine sodium salt hydrate influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, glycine sodium salt hydrate exerts its effects through several mechanisms. It modulates intracellular Ca2+ levels and cytokines production . Studies have shown that glycine treatment effectively prevents organ transplantation failure by mitigating ischemia reperfusion injury caused by cold ischemic storage .
Metabolic Pathways
Glycine sodium salt hydrate is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase .
准备方法
Synthetic Routes and Reaction Conditions: Glycine sodium salt hydrate can be synthesized through the neutralization of glycine with sodium hydroxide. The reaction involves dissolving glycine in water and adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain glycine sodium salt hydrate in solid form .
Industrial Production Methods: Industrial production of glycine sodium salt hydrate typically involves large-scale neutralization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then crystallized and dried to obtain the final compound .
化学反应分析
Types of Reactions: Glycine sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyoxylic acid.
Reduction: It can be reduced to form aminoethanol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products Formed:
Oxidation: Glyoxylic acid.
Reduction: Aminoethanol.
Substitution: Halogenated glycine derivatives.
相似化合物的比较
Glycine: The parent compound, which is a simple amino acid.
Glycine hydrochloride: A derivative where glycine is combined with hydrochloric acid.
Glycine methyl ester: A methylated derivative of glycine.
Comparison:
Glycine sodium salt hydrate vs. Glycine: Glycine sodium salt hydrate is more soluble in water and has enhanced buffering capacity compared to glycine.
Glycine sodium salt hydrate vs. Glycine hydrochloride: Glycine sodium salt hydrate is less acidic and more suitable for applications requiring neutral pH.
Glycine sodium salt hydrate vs. Glycine methyl ester: Glycine sodium salt hydrate is more stable and less reactive compared to glycine methyl ester.
Glycine sodium salt hydrate stands out due to its unique combination of solubility, buffering capacity, and stability, making it a versatile compound in various scientific and industrial applications.
属性
IUPAC Name |
sodium;2-aminoacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.Na.H2O/c3-1-2(4)5;;/h1,3H2,(H,4,5);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJQGPVMMRXSQW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635459 | |
| Record name | Sodium aminoacetate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207300-76-3 | |
| Record name | Sodium aminoacetate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate](/img/structure/B1592592.png)
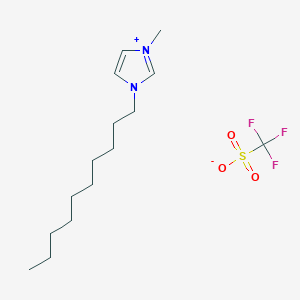
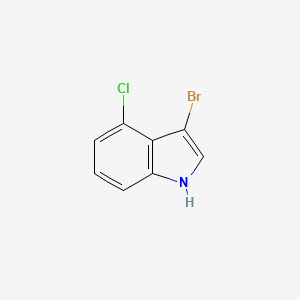

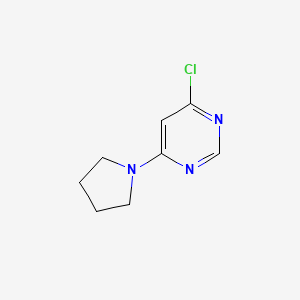


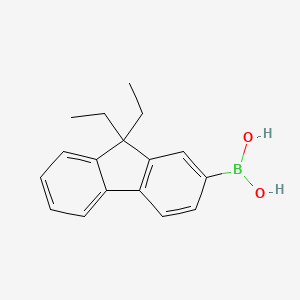
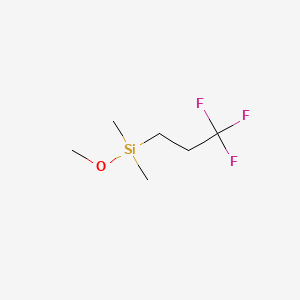

![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)
